N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring three distinct moieties:
- Methanesulfonamide core: A sulfonamide group (-SO₂NH-) linked to a cyclopentyl substituent.
- 2,5-Difluorophenyl group: A fluorinated aromatic ring, likely enhancing metabolic stability and binding interactions.
Properties
IUPAC Name |
N-cyclopentyl-1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O2S/c23-19-5-6-21(24)18(15-19)16-31(29,30)28(20-3-1-2-4-20)14-13-27-12-9-22(26-27)17-7-10-25-11-8-17/h5-12,15,20H,1-4,13-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBJJMZAEPLOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CC4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Sulfonamide Group: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new drugs.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups and applications:
Sulfonamide Derivatives in Agrochemicals
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structure : Triazolo-pyrimidine core with a sulfonamide group.
- Application : Herbicide targeting acetolactate synthase (ALS) .
- Comparison : Unlike the target compound, flumetsulam lacks a pyridinyl pyrazole or cyclopentyl group, emphasizing its specificity for plant enzymes.
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Structure: Dichloro-fluorinated methanesulfonamide. Application: Fungicide acting as a proteasome inhibitor . Comparison: The target compound’s pyridinyl pyrazole and cyclopentyl groups likely shift its mechanism away from broad-spectrum fungicidal activity.
Pharmaceutical Sulfonamides
Example 53 (Patent Compound) (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Structure: Pyrazolo-pyrimidine linked to a chromenone and benzamide. Application: Likely kinase inhibitor (based on pyrazolo-pyrimidine motif) . Comparison: The target compound’s pyridinyl pyrazole and methanesulfonamide core may offer distinct binding kinetics compared to pyrazolo-pyrimidine scaffolds.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Key Findings :
Fluorination: The 2,5-difluorophenyl group in the target compound may enhance lipophilicity and target binding compared to non-fluorinated analogs, similar to flumetsulam’s 2,6-difluorophenyl group .
Heterocyclic Moieties : The pyridinyl pyrazole in the target compound contrasts with Example 53’s pyrazolo-pyrimidine, suggesting divergent binding modes in kinase targets .
Synthetic Routes : Suzuki coupling (e.g., boronic acid with Pd catalysts, as in ) may be applicable for synthesizing the pyridinyl pyrazole fragment .
Implications and Limitations
- Applications : The target compound’s structure aligns more with pharmaceuticals (e.g., kinase inhibitors) than pesticidal sulfonamides, which prioritize cost-effective synthesis and environmental stability .
- Limitations : Absence of direct biological data for the target compound necessitates further studies to validate its activity and mechanism.
Biological Activity
N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyclopentyl group : Provides hydrophobic characteristics.
- Difluorophenyl moiety : Enhances binding affinity due to electron-withdrawing effects.
- Pyridinyl and pyrazolyl groups : These heterocycles are known for their roles in kinase inhibition.
Research indicates that compounds with similar structures often act as kinase inhibitors. The presence of the pyrazole group is particularly significant as it has been shown to interact with various kinase targets, including cyclin-dependent kinases (CDKs) and Akt pathways.
Key Mechanisms:
- Inhibition of CDK Activity : The compound may inhibit CDK2, leading to cell cycle arrest in cancer cells. This is supported by studies showing that related compounds induce G2/M phase arrest and promote apoptosis through increased reactive oxygen species (ROS) levels .
- Targeting Akt Pathway : Similar pyrazole derivatives have demonstrated selective inhibition against the Akt family, impacting tumor growth and survival pathways .
Efficacy in Cell Lines
The biological activity of this compound has been evaluated in various cancer cell lines. Below is a summary table of its activity compared to related compounds:
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| N-cyclopentyl... | A375 (melanoma) | 50 | CDK Inhibition |
| N-cyclopentyl... | H460 (lung) | 45 | ROS Induction |
| Related Compound A | HCT116 (colon) | 30 | Apoptosis Induction |
| Related Compound B | HeLa (cervical) | 25 | Cell Cycle Arrest |
Case Studies
Several studies have highlighted the biological activity of similar compounds with the pyrazole scaffold:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited potent anticancer activity by targeting CDK2 and inducing apoptosis in multiple cancer cell lines .
- In Vivo Efficacy : Another investigation showed promising results in xenograft models where pyrazole-containing compounds reduced tumor size significantly when administered at therapeutic doses .
- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and bioavailability, which is crucial for therapeutic applications .
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions to assemble the pyrazole, sulfonamide, and difluorophenyl moieties. Key challenges include regioselective pyrazole ring formation and avoiding side reactions during sulfonamide coupling. A typical approach involves:
- Pyrazole synthesis : Cyclocondensation of hydrazines with diketones or alkynes under controlled temperature (70–90°C) to ensure regioselectivity .
- Sulfonamide coupling : Using sulfonyl chlorides with amines in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are essential for structural characterization?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR to confirm substituent positions on the pyrazole and aromatic rings .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., ), the compound may target:
- Kinases : The pyridine and pyrazole moieties mimic ATP-binding motifs.
- G-protein-coupled receptors (GPCRs) : Fluorinated aromatic systems enhance lipophilicity and membrane penetration .
- Preliminary assays (e.g., enzyme inhibition or cell viability studies) are recommended to validate targets .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, pyridine substitution) influence bioactivity?
Comparative data from analogs suggest:
Q. What computational strategies are used to predict target interactions and optimize binding?
Advanced methods include:
- Molecular docking (AutoDock Vina, Glide) : To model interactions with kinase active sites or GPCRs, focusing on hydrogen bonds between the sulfonamide group and conserved residues (e.g., Asp86 in EGFR) .
- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with IC values to guide synthetic prioritization .
- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories (e.g., using AMBER or GROMACS) .
Q. How can contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values) be resolved?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- HPLC purity verification : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Dose-response validation : Repeat dose curves in triplicate with statistical analysis (e.g., GraphPad Prism) .
Methodological Recommendations
- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times for pyrazole formation (20 minutes vs. 6 hours conventional) .
- Crystallography : Use synchrotron radiation for high-resolution X-ray data to resolve ambiguous NOE effects .
- In Silico Screening : Combine docking with free-energy perturbation (FEP) calculations to predict binding affinities for unexplored targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
